molecular formula C20H19ClN4O2 B2948419 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034614-76-9

2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2948419
CAS No.: 2034614-76-9
M. Wt: 382.85
InChI Key: LKQIMLAQWKJYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-(4-chlorophenoxy)-2-methylpropanamide backbone, with a nitrogen-linked (3-(pyridin-3-yl)pyrazin-2-yl)methyl substituent. The chlorophenoxy group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to bioactivity through hydrophobic interactions and electron-withdrawing effects. The pyridine-pyrazine hybrid substituent may enhance binding specificity to target receptors, such as ion channels or enzymes .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-20(2,27-16-7-5-15(21)6-8-16)19(26)25-13-17-18(24-11-10-23-17)14-4-3-9-22-12-14/h3-12H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQIMLAQWKJYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is a heterocyclic organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is C15H15ClN2O2C_{15}H_{15}ClN_{2}O_{2}. Its structure features a chlorophenoxy group, a pyridine moiety, and a pyrazine derivative, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of cancer therapy.

Research indicates that compounds similar to This compound may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds exhibit significant inhibition of Aurora-A kinase and other cellular pathways essential for tumor growth and survival .

Antitumor Activity

The antitumor potential of this compound has been evaluated through various in vitro assays:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)

The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.39 µM to 0.46 µM against these cell lines, indicating potent antitumor activity .

Cell Line IC50 (µM) Mechanism
A5490.39 ± 0.06Induction of autophagy
MCF70.46 ± 0.04Inhibition of Aurora-A kinase
NCI-H4600.16 ± 0.03Apoptosis induction

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

Case Studies

  • Study on Pyrazole Derivatives :
    A study focused on pyrazole derivatives similar to the compound indicated that they exhibit significant anti-inflammatory and anticancer activities, suggesting a common mechanism involving kinase inhibition .
  • Synthesis and Screening :
    Various derivatives were synthesized and screened for their biological activity, revealing that modifications to the chlorophenoxy and pyridine groups could enhance potency against specific cancer types .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent (R-Group) Molecular Formula Molecular Weight Key Features Source
Target Compound: 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide (3-(Pyridin-3-yl)pyrazin-2-yl)methyl C₂₀H₁₈ClN₃O₂* 375.8 g/mol† Pyridine-pyrazine hybrid; potential CNS activity -
2-(4-Chlorophenoxy)-N-[(1R,3S)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide (JNJ 303) Adamantyl-methanesulfonamido C₂₄H₃₂ClN₂O₃S 479.0 g/mol Rigid adamantane core; TRPV1 antagonist
2-(4-Chlorophenoxy)-2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (5-(Thiophen-3-yl)pyridin-3-yl)methyl C₂₁H₁₈ClN₂O₂S 405.9 g/mol Thiophene enhances π-π stacking
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylpropanamide 2-(2-Fluorophenoxy)pyrimidin-5-yl C₂₀H₁₇ClFN₃O₃ 401.8 g/mol Fluorophenoxy group; potential improved PK
2-(4-Chlorophenoxy)-2-methyl-N-[[(4-morpholinylmethyl)amino]carbonyl]propanamide (4-Morpholinylmethyl)aminocarbonyl C₁₇H₂₂ClN₃O₄ 379.8 g/mol Morpholine improves solubility
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methyl-N-((6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)methyl)propanamide Bis(trifluoromethyl)phenyl and piperazinyl C₃₁H₃₄F₆N₄O 592.6 g/mol Trifluoromethyl groups enhance metabolic stability

*Assumed based on structural similarity; †Calculated based on formula.

Key Structural and Bioactivity Insights

The pyridine moiety may further stabilize interactions via aromatic stacking .

Adamantane Derivative (JNJ 303): The adamantane group confers rigidity and lipophilicity, enhancing blood-brain barrier penetration. Reported as a TRPV1 antagonist with nanomolar potency .

Fluorophenoxy Pyrimidine Analog: Fluorine’s electronegativity may improve membrane permeability and metabolic stability. Pyrimidine’s smaller size vs. pyrazine could alter binding kinetics .

Morpholinylmethyl Derivative :

  • Morpholine enhances aqueous solubility, making it suitable for oral formulations. However, reduced lipophilicity may limit CNS penetration .

Bis(trifluoromethyl)phenyl-Piperazinyl Analog :

  • Trifluoromethyl groups resist oxidative metabolism, prolonging half-life. Piperazine contributes to basicity, aiding in salt formation for improved solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.